molecular formula C18H32O2 B1675490 Linoleic acid CAS No. 60-33-3

Linoleic acid

Cat. No. B1675490
CAS RN: 60-33-3
M. Wt: 280.4 g/mol
InChI Key: OYHQOLUKZRVURQ-HZJYTTRNSA-N
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Description

Linoleic acid is a polyunsaturated omega-6 fatty acid, chemically denoted as (9Z,12Z)-Octadeca-9,12-dienoic acid. It is an essential fatty acid, meaning that the human body cannot synthesize it and must obtain it through dietary sources. This compound is abundantly found in various vegetable oils, such as soybean, corn, and sunflower oil, and in smaller amounts in meats and dairy products . It plays a crucial role in maintaining overall health and well-being by being a key component of cell membranes and a precursor for the synthesis of various important compounds in the body .

Future Directions

The effect of linoleic acid consumption on cardiovascular disease risk markers in healthy individuals is a topic of ongoing research . The limited capacity for conversion to longer-chain n-3 fatty acids, and the lack of efficacy in ameliorating cardiovascular disease risk factors and inflammatory markers in humans suggests that increased consumption of this compound may be of little benefit in altering EPA+DHA status or in improving health outcomes compared with other dietary interventions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Linoleic acid can be synthesized through the hydrolysis of triglycerides found in vegetable oils. The process involves saponification, where the triglycerides are treated with a strong base like sodium hydroxide to produce glycerol and fatty acid salts. The fatty acid salts are then acidified to yield free fatty acids, including this compound .

Industrial Production Methods: Industrially, this compound is primarily obtained from the extraction and refining of vegetable oils. The oils are subjected to processes such as degumming, neutralization, bleaching, and deodorization to remove impurities and obtain high-purity this compound . Another method involves the use of low-temperature crystallization and fractional distillation to separate this compound from other fatty acids .

Chemical Reactions Analysis

Types of Reactions: Linoleic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxygen or ozone in the presence of catalysts.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.

    Substitution: Alcohols and acids in the presence of acid or base catalysts.

Major Products Formed:

Comparison with Similar Compounds

Linoleic acid is often compared with other fatty acids:

    Arachidonic Acid: Another omega-6 fatty acid, but with four double bonds.

    Alpha-Linolenic Acid: An omega-3 fatty acid with three double bonds.

    Oleic Acid: A monounsaturated omega-9 fatty acid with one double bond.

This compound’s uniqueness lies in its essential role in human health, its polyunsaturated nature, and its involvement in the synthesis of bioactive lipids that regulate various physiological processes.

properties

IUPAC Name

(9Z,12Z)-octadeca-9,12-dienoic acid
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InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-
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InChI Key

OYHQOLUKZRVURQ-HZJYTTRNSA-N
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Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O
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Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O
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Molecular Formula

C18H32O2
Record name LINOLEIC ACID
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Related CAS

7049-66-3, 30175-49-6, 67922-65-0
Record name 9,12-Octadecadienoic acid (9Z,12Z)-, trimer
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DSSTOX Substance ID

DTXSID2025505
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Molecular Weight

280.4 g/mol
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Physical Description

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid
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Boiling Point

444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg
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Solubility

Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water
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Density

0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904
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Vapor Pressure

0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C
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Mechanism of Action

/The objective of this work was/ to study the gene expression of the resistin and the effects of conjugated linoleic acid on its expression in white adipose tissue of obese rats fed with high fat diet during the formation of insulin resistance. Male Wistar rats were randomly separated in control group, high-fat group and high fat + conjugated linoleic acid (CLA) group (0.75 g, 1.50 g, 3.00 g per 100 g diet weight), using reverse transcription polymerase chain reaction (RT-PCR) technique to measure the expression level of resistin and peroxisome proliferator-activated receptor-gamma (PPARgamma) mRNA expression. The serum insulin and glucose levels of obese rats were (11.11 +/- 2.73) mIU/L, (5.09 +/- 0.66) mmol/L, and supplement of CLA might decrease hyperinsulinemia and hyperglycemia, in CLA group (0.75 g, 1.50 g, 3.00 g per 100 g diet weight) the serum insulin levels were (6.99 +/- 1.77) mIU/L, (7.36 +/- 1.48) mIU/L, (7.85 +/- 1.60) mIU/L, and glucose levels were (4.28 +/- 0.72) mmol/L, (4.18 +/- 0.55) mmol/L, (4.06 +/- 0.63) mmol/L. The expression of resistin in adipose tissue of obese rat fed with high fat diet was increased as compared with those fed with basic diet. CLA might increase the expression of resistin and PPARgamma in adipose tissue of obese rat. The expression of resistin mRNA of obese rat fed with high fat diet was higher than those fed with basic diet, and CLA might improve the insulin resistance in obese rats and possibly upregulate the expression of resistin through activing PPARgamma. /Conjugated linoleic acid/, Conjugated linoleic acid (CLA) is a mixture of positional (e.g. 7,9; 9,11; 10,12; 11,13) and geometric (cis or trans) isomers of octadecadienoic acid. This compound was first shown to prevent mammary carcinogenesis in murine models. Later investigations uncovered a number of additional health benefits, including decreasing atherosclerosis and inflammation while enhancing immune function. The mechanisms of action underlying these biological properties are not clearly understood. The aim of this review is to highlight recent advances in CLA research related to experimental inflammatory bowel disease. In addition, two possible mechanisms of action (i.e. endoplasmic and nuclear) were discussed in detail in the context of enteric inflammatory disorders. Conjugated linoleic acid was first implicated in down-regulating the generation of inducible eicosanoids (i.e. PGE(2) and LTB(4)) involved in early micro-inflammatory events (endoplasmic). More recently, CLA has been shown to modulate the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs; nuclear). In pigs, prolonged dietary CLA treatment stimulated the expression of PPAR-gamma in the muscle. Thus, evidence supporting both mechanistic theories of CLA acting through eicosanoid synthesis and PPAR activity is available. The further understanding of the anti-inflammatory mechanisms of action of CLA may yield novel nutritional therapies for enteric inflammation. /Conjugated linoleic acid/, /Conjugated linoleic acid/ CLA may modulate eicosanoid activity as well as the activity... of tumor necrosis factor-alpha. /Conjugated linoleic acid/
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Color/Form

Colorless oil, Colorless to straw-colored liquid

CAS RN

60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4
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Record name Linoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000673
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Melting Point

23 °F (NTP, 1992), -6.9 °C, -8.5 °C
Record name LINOLEIC ACID
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Record name LINOLEIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Linoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.